3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core substituted with a 4-methoxyphenylpiperazine moiety. The structure includes a propionyl linker connecting the piperazine ring to the pyrimidoindolone scaffold, with an 8-methyl substituent on the indole ring. Structural analogs often vary in substituents on the phenylpiperazine group or the indole core, impacting physicochemical and binding properties .
Properties
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-3-8-21-20(15-17)23-24(27-21)25(32)30(16-26-23)10-9-22(31)29-13-11-28(12-14-29)18-4-6-19(33-2)7-5-18/h3-8,15-16,27H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTORLICLFVTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multiple steps. One common route includes the formation of the piperazine ring followed by the introduction of the methoxyphenyl group. The indole derivative is then synthesized and coupled with the piperazine intermediate under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs include:
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3): Substituents: Fluorine atoms at positions 8 (indole) and 4 (benzyl group), with a 2-methoxybenzyl group. Analysis: XRD studies reveal bond lengths (C–N: 1.33–1.47 Å, C–O: 1.21–1.43 Å) and angles consistent with planar aromatic systems.
3-(3-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one :
- Substituents : 5-Chloro-2-methylphenyl on the piperazine ring.
- Key Differences : The chloro-methyl group increases lipophilicity (ClogP ≈ 3.8) compared to the methoxy-substituted compound (ClogP ≈ 2.5), likely affecting bioavailability and metabolic stability .
Data Table: Comparative Analysis
Research Implications and Limitations
- Pharmacological Potential: The methoxy group’s electron-donating nature may enhance serotonin receptor affinity, while chloro/methyl groups favor dopamine D2-like receptor binding in analogs .
- Gaps in Evidence: No direct biological data (e.g., IC50, Ki) for the target compound are available in the provided sources. Further studies are needed to correlate structural features with functional outcomes.
Biological Activity
The compound 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrimidoindoles and features a complex structure that includes:
- A piperazine ring substituted with a methoxyphenyl group.
- A pyrimidoindole core , which is significant for its biological activity.
Molecular Formula: C21H23N5O3
Molecular Weight: 393.44 g/mol
CAS Number: 1105214-18-3
Synthesis
The synthesis typically involves several steps:
- Formation of the Piperazine Intermediate: Reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
- Coupling with Pyrimidoindole Core: Using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
- Final Cyclization: Achieved under specific conditions, often requiring elevated temperatures and catalysts.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, compounds containing piperazine moieties have been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall below 2 µg/mL, indicating potent activity against tumor cells .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that related piperazine derivatives possess both antibacterial and antifungal properties. These compounds were evaluated against a range of pathogens, showing promising results in inhibiting bacterial growth and fungal infections .
The biological effects are likely mediated through interactions with specific molecular targets:
- Receptor Binding: The compound may act as a ligand for various neurotransmitter receptors (e.g., serotonin and dopamine), influencing signaling pathways associated with mood and cognition.
- Inhibition of Enzymatic Activity: It has been suggested that similar compounds inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability .
Case Studies
- Antitumor Efficacy in Cell Lines:
- Antimicrobial Assessment:
Q & A
Q. Q1: What are the recommended synthesis routes and analytical techniques for verifying the purity of this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of the piperazine moiety (e.g., 4-(4-methoxyphenyl)piperazine) with a propionyl chloride derivative.
- Step 2: Cyclization of the pyrimidoindole core under controlled pH and temperature conditions .
Analytical verification should include: - HPLC-MS for molecular weight confirmation.
- 1H/13C NMR to validate structural integrity.
- XRD (as demonstrated for structurally similar compounds) to resolve crystallographic details .
Q. Q2: How can researchers characterize the molecular interactions of this compound with biological targets?
Methodological Answer:
- Spectroscopic Techniques: Use fluorescence quenching or surface plasmon resonance (SPR) to study binding affinities.
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin or dopamine transporters, given the compound’s piperazine and indole motifs .
- In Vitro Assays: Radioligand binding assays to quantify competitive inhibition against known receptor ligands .
Advanced Research Questions
Q. Q3: What strategies are effective for resolving contradictions in structure-activity relationship (SAR) data for analogs of this compound?
Methodological Answer: Contradictions often arise from variations in substituents (e.g., methoxy vs. trifluoromethyl groups). To address this:
- Systematic SAR Studies: Synthesize analogs with controlled substitutions on the piperazine or pyrimidoindole moieties.
- Data Normalization: Use standardized assays (e.g., IC50 values in receptor binding) to compare activity across analogs.
- Cross-Validation: Combine computational predictions (e.g., QSAR models) with experimental data to identify outliers .
Q. Q4: How can researchers optimize the compound’s physicochemical properties (e.g., solubility, metabolic stability) for in vivo studies?
Methodological Answer:
- Prodrug Derivatization: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Formulation Strategies: Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability.
- Metabolic Profiling: Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation of the methoxy group) .
Q. Q5: What experimental designs are suitable for elucidating the compound’s mechanism of action in neurological disease models?
Methodological Answer:
- In Vitro Models: Use primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects against oxidative stress.
- In Vivo Models: Employ rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures) to evaluate anticonvulsant activity.
- Biomarker Analysis: Measure neurotransmitter levels (e.g., GABA, glutamate) via LC-MS/MS post-treatment .
Q. Q6: How can researchers address discrepancies in toxicity profiles observed across different cell lines or animal models?
Methodological Answer:
- Tiered Toxicity Screening: Start with high-throughput in vitro assays (e.g., HepG2 hepatotoxicity, hERG inhibition) to identify baseline toxicity.
- Species-Specific Metabolism: Compare metabolic pathways in human vs. rodent liver microsomes.
- Dose-Escalation Studies: Use NOAEL (No Observed Adverse Effect Level) data from repeated-dose studies to refine safe dosing ranges .
Q. Q7: What advanced techniques are recommended for studying the compound’s pharmacokinetics (PK) and tissue distribution?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
